molecular formula C15H11ClN2OS B3897643 N-(4-chlorophenyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide

N-(4-chlorophenyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide

Cat. No. B3897643
M. Wt: 302.8 g/mol
InChI Key: HLVHOOVAVLJGDI-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide, also known as CTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTAA belongs to a class of compounds known as acrylamides, which are widely used in various fields such as polymer chemistry, pharmaceuticals, and agriculture. CTAA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C. It has also been found to modulate the expression of various genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-microbial activity. It has also been found to modulate the immune system and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chlorophenyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide is its high purity and yield, which makes it suitable for use in scientific research. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide. One area of research is in the development of this compound-based drugs for cancer treatment. This compound has been found to exhibit potent anti-cancer activity, and further research is needed to optimize its efficacy and minimize side effects. Another area of research is in the development of this compound-based therapies for other diseases, such as inflammation and infectious diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify potential molecular targets for drug development.

Scientific Research Applications

N-(4-chlorophenyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to exhibit potent anti-cancer activity, with studies showing that it can inhibit the growth of various cancer cell lines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-(3-methylthiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c1-10-6-7-20-14(10)8-11(9-17)15(19)18-13-4-2-12(16)3-5-13/h2-8H,1H3,(H,18,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVHOOVAVLJGDI-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-cyano-3-(3-methyl-2-thienyl)acrylamide

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